3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile
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Overview
Description
3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile is an organic compound that features a combination of dimethylamino and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the acrylonitrile derivative. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.
4-Methoxyphenylacetonitrile: Another precursor used in the synthesis.
4-(Dimethylamino)phenylacetonitrile: A related compound with similar functional groups.
Uniqueness
3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile is unique due to the combination of dimethylamino and methoxy groups attached to the phenyl rings, which imparts distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Properties
CAS No. |
6582-06-5 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H18N2O/c1-20(2)17-8-4-14(5-9-17)12-16(13-19)15-6-10-18(21-3)11-7-15/h4-12H,1-3H3/b16-12+ |
InChI Key |
KBOBWBOCWNTNSX-FOWTUZBSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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